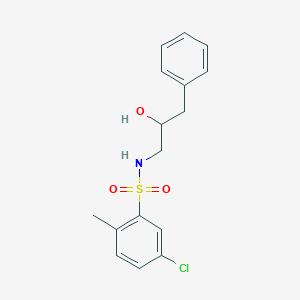

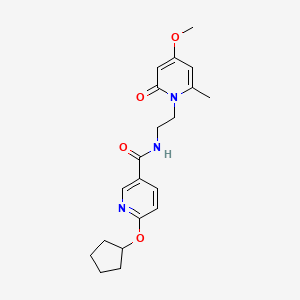

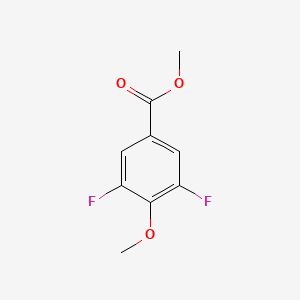

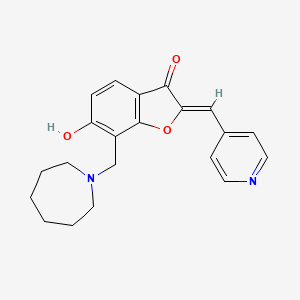

![molecular formula C20H19N3OS2 B2633101 2-(benzylthio)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide CAS No. 2034327-39-2](/img/structure/B2633101.png)

2-(benzylthio)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

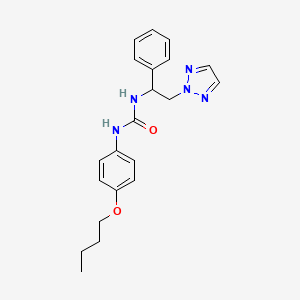

This compound is a chemical with the molecular formula C20H19N3OS2 and a molecular weight of 381.51. It’s a part of a class of compounds that have shown significant cytotoxicity .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 6-Arylidene-2,3-dihydroimidazo [2,1- b ] [1,3]thiazol-5 (6 Н )-ones reacted with N -alkylazomethine ylides by [2+3] cycloaddition mechanism, resulting in the formation of diastereomeric spiro [imidazo [2,1- b ] [1,3]thiazole-6,3’-pyrrolidin]-5 (6 Н )-ones .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its SMILES string: S1CC [n]2c1nc (c2)CCN . Further analysis of the compound’s structure can be obtained from its NMR data .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its synthesis and molecular structure. For instance, it is a white solid with a melting point of 334–335 °C .Scientific Research Applications

Antifungal Activity

- Compounds synthesized from 6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazide, closely related to the structure of interest, have been evaluated for antifungal activity against dermatophyte strains. Some of these compounds have shown effectiveness comparable to the standard antifungal ketoconazole (Çapan, Ulusoy, Ergenç, & Kiraz, 1999).

Antiinflammatory Activity

- Isomeric derivatives of 2,3-dihydroimidazo[2,1-b]thiazoles, similar to the compound , have been shown to exhibit antiinflammatory activity. This activity was evaluated using an adjuvant arthritic rat assay, revealing higher potencies in one series of compounds compared to their isomers (Lantos et al., 1984).

Antitumor Activity

- A study on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings, which share structural similarities with the compound of interest, highlighted their potential antitumor activity against various human tumor cell lines. Notably, certain compounds exhibited considerable anticancer activity against specific cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial Activity

- Research on novel sulphonamide derivatives, which include structures analogous to the compound , has shown that these compounds possess notable antimicrobial activity. Computational calculations provided further confirmation for the anticipated new compounds (Fahim & Ismael, 2019).

Future Directions

Mechanism of Action

Target of action

Compounds with an imidazo[2,1-b]thiazole moiety have been found to have various biological activities. They may interact with a variety of targets, including enzymes like phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) .

Mode of action

The interaction of “2-(benzylthio)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide” with its targets could lead to changes in the activity of these targets, potentially altering cellular processes. For instance, inhibition of PI3K and HDAC can disrupt cell signaling pathways, affecting cell growth and survival .

Biochemical pathways

The compound’s action on PI3K and HDAC would affect the PI3K/Akt/mTOR pathway and histone acetylation, respectively. These pathways play crucial roles in cell proliferation, survival, and gene expression .

Result of action

The molecular and cellular effects of “2-(benzylthio)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide” would depend on its specific targets and mode of action. For example, if it inhibits PI3K and HDAC, it could potentially induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth .

properties

IUPAC Name |

2-benzylsulfanyl-N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3OS2/c24-19(14-25-13-15-6-2-1-3-7-15)21-17-9-5-4-8-16(17)18-12-23-10-11-26-20(23)22-18/h1-9,12H,10-11,13-14H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDGLOJOJCDFUFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC(=CN21)C3=CC=CC=C3NC(=O)CSCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzylthio)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-3-(3-methoxyphenoxy)-1-(oxolan-2-ylmethyl)azetidin-2-one](/img/structure/B2633027.png)

![3-(1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2633029.png)

![5-Benzyl-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2633032.png)

![1-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B2633036.png)

![(E)-N-benzyl-3-[4-(2-chlorophenoxy)-3-nitrophenyl]-2-cyanoprop-2-enamide](/img/structure/B2633041.png)